2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines and pyrazoles. Its molecular formula is , and it features a chloro substituent at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 4-position of the pyrimidine ring. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing various bioactive molecules, particularly those targeting cyclin-dependent kinases (CDKs) and other enzymes involved in cellular regulation.
The compound is classified under several chemical categories:
It is commercially available through chemical suppliers like Sigma-Aldrich, which provides details about its structure and applications .
The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves several key steps, including:
A common synthetic route includes:
The molecular structure of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine |
InChI Key | FKQXQCHMISWVAS-UHFFFAOYSA-N |
Canonical SMILES | ClC1=NC(=NC(=C1N(C)C)N)C |
This structure highlights the arrangement of atoms and functional groups that contribute to its chemical properties and biological activity.
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Reactions typically utilize:
The mechanism of action for 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the active site of these enzymes, it disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by the structural compatibility of the compound with the enzyme's binding pocket .
The compound exhibits typical characteristics for small organic molecules:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like DMSO and DMF |
These properties are crucial for determining its behavior in various chemical environments and potential applications.
2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has significant applications in scientific research:
The pyrazole ring contributes multifaceted binding capabilities critical for kinase inhibition. As an aromatic heterocycle with vicinal nitrogen atoms (positions 1 and 2), it exhibits hydrogen bond acceptor capacity at the pyridine-like nitrogen (N2) while the N1-unsubstituted form retains hydrogen bond donor potential via the NH group. N-methylation, as present in 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine, enhances metabolic stability by preventing oxidative N-dealkylation—a common vulnerability in imidazole analogs [2]. This modification transforms pyrazole into a hydrogen bond acceptor scaffold while retaining its resistance to cytochrome P450-mediated degradation, a pharmacokinetic advantage confirmed in FDA-approved PKIs like crizotinib and encorafenib [2] [5].
Pyrimidine serves as a bioisostere of purine nucleotides, mimicking adenine’s binding mode within kinase hinge regions. Its para-diazine structure enables key hydrogen bonding: the endocyclic nitrogen at position 1 accepts a hydrogen bond, while the amine at position 2 donates one, replicating adenine’s interactions with kinase backbone residues [8]. Electrophilic substituents like chlorine at pyrimidine-C2 enhance reactivity for nucleophilic displacement, enabling targeted derivatization. This chlorine atom also modulates electron distribution, enhancing π-stacking with hydrophobic gatekeeper residues (e.g., Phe residue in BRAFV600E) [5]. The 1-methylpyrazol-4-yl group at pyrimidine-C4 extends into the hydrophobic ribose pocket, with its aromatic system facilitating van der Waals contacts and its methyl group restricting solvent accessibility [2] [8].
Table 1: Clinically Approved Pyrazole-Based Protein Kinase Inhibitors
Drug Name | Primary Targets | Therapeutic Indication | Structural Role of Pyrazole |
---|---|---|---|
Crizotinib | ALK, ROS1, MET | NSCLC | Bidentate hinge binding via pyrazole N and adjacent C |
Encorafenib | BRAFV600E | Melanoma, CRC | Hydrophobic occupancy of selectivity pocket |
Erdafitinib | FGFR1-4 | Urothelial carcinoma | Solubility modulation and hinge interaction |
Avapritinib | PDGFRα, KIT | GIST | Gatekeeper residue engagement |
Ruxolitinib | JAK1/2 | Myelofibrosis, Polycythemia vera | ATP-competitive binding with high kinase specificity |
The strategic fusion of pyrazole and pyrimidine scaffolds evolved from fragment-based drug design (FBDD) approaches addressing kinase resistance mutations. Early PKIs prioritized fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines), but their planar structures often suffered from solubility limitations and off-target effects [2]. Unfused hybrids like 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine introduced three-dimensional topology through meta-linkages, enabling vectorial optimization toward distinct kinase subpockets [2] [5]. This architectural shift proved pivotal in overcoming acquired resistance, particularly in kinases with bulky gatekeeper mutations (e.g., EGFRT790M, BRAFV600E).
Clinical validation emerged through kinase inhibitors employing this hybrid pharmacophore:
Table 2: Pyrazole-Pyrimidine Hybrid Drugs in Clinical Use
Drug | Molecular Targets | Resistance Mechanism Addressed | Key Structural Features |
---|---|---|---|
Encorafenib | BRAFV600E | RAS/RAF dimerization | Pyrimidine-C4 pyrazole with sulfonamide linker |
Erdafitinib | FGFR1-4 | Gatekeeper mutations | Pyrimidine hinge binder with pyrazole solubilizing group |
Pralsetinib | RET fusions | Solvent-front mutations (G810X) | Pyrazole-pyrimidine core with indole bioisostere |
Avapritinib | PDGFRα D842V | Activation loop mutations | Pyrimidine-linked pyrazole occupying hydrophobic back pocket |
The synthetic versatility of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS 1135198-88-7) accelerated lead optimization campaigns. Its C2 chlorine serves as a leaving group for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution, while the C4 pyrazole enables further functionalization at C3/C5 positions [4] [5]. This adaptability facilitated rapid generation of structure-activity relationship (SAR) libraries targeting diverse kinases, including JNK isoforms, BRAFV600E, and EGFRL858R/T790M [5] [8].
Optimization of this scaffold focuses on three strategic objectives: enhancing hinge region binding, modulating selectivity profiles, and improving physicochemical properties. The chlorine atom at pyrimidine-C2 enables direct displacement with amine nucleophiles—a design strategy employed in EGFRT790M inhibitors where aniline derivatives form critical hydrogen bonds with Met793 [8]. Alternatively, Suzuki coupling with boronic acids extends aromatic systems into hydrophobic pockets, as demonstrated in BRAFV600E inhibitors where substituted phenyl groups improve van der Waals contacts with P-loop residues [5].
The N-methylpyrazole moiety balances target engagement and pharmacokinetics:
Recent design paradigms exploit this scaffold’s vectorial diversity:
Table 3: Optimization Strategies for 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine Core
Modification Site | Chemical Transformation | Biological Impact | Representative Application |
---|---|---|---|
Pyrimidine-C2 | Nucleophilic displacement | Hinge binding augmentation | EGFRT790M inhibitors (e.g., 9s) |
Pyrimidine-C4 | None (pyrazole conserved) | Hydrophobic pocket occupancy | BRAFV600E inhibitors (e.g., encorafenib) |
Pyrimidine-C5/C6 | Cross-coupling or carboxylation | Solubility enhancement/back pocket extension | Soluble probes (CID 165389699) |
Pyrazole-C3/C5 | Halogenation/aryl substitution | Selectivity modulation via steric constraint | JNK isoform-selective inhibitors |
Future developments will leverage crystallographic insights into kinase-scaffold interactions. Molecular docking of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine in BRAFV600E (PDB: 4XV2) reveals potential for C5 halogen bonding with Cys532 and hydrophobic contacts with Trp531 [5]. Similarly, in Hsp90 (PDB: 1BYQ), the pyrimidine nitrogen interacts with Asp93, while the pyrazole occupies a hydrophobic subpocket—a binding mode exploitable in breast cancer therapeutics [10]. These structural insights will guide rational derivatization, positioning this scaffold as a versatile template for next-generation kinase and chaperone inhibitors.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1